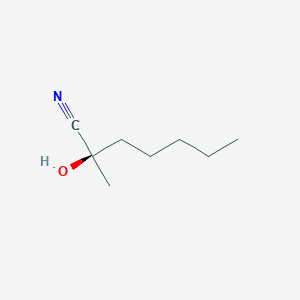

(r)-2-Hydroxy-2-methyl-heptanenitrile

Description

Structure

3D Structure

Properties

CAS No. |

135362-75-3 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

(2R)-2-hydroxy-2-methylheptanenitrile |

InChI |

InChI=1S/C8H15NO/c1-3-4-5-6-8(2,10)7-9/h10H,3-6H2,1-2H3/t8-/m1/s1 |

InChI Key |

QAXOKMZVYDLXEW-MRVPVSSYSA-N |

SMILES |

CCCCCC(C)(C#N)O |

Isomeric SMILES |

CCCCC[C@](C)(C#N)O |

Canonical SMILES |

CCCCCC(C)(C#N)O |

Synonyms |

(R)-2-HYDROXY-2-METHYL-HEPTANENITRILE |

Origin of Product |

United States |

Synthetic Methodologies for R 2 Hydroxy 2 Methyl Heptanenitrile

Classical Synthetic Approaches for Hydroxynitriles

General Cyanohydrin Formation Strategies

The fundamental approach to synthesizing α-hydroxynitriles, also known as cyanohydrins, is the nucleophilic addition of a cyanide ion to a carbonyl group. jove.comchemistrysteps.com This reaction can be applied to both aldehydes and ketones to form the corresponding cyanohydrin. orgoreview.comjove.com The mechanism involves the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. jove.com This intermediate is then protonated to yield the final cyanohydrin product. orgoreview.comjove.com

The reaction is typically base-catalyzed, as a base is required to generate the cyanide anion (CN-) from hydrogen cyanide (HCN), which is a weak acid. jove.comjove.com Alternatively, cyanide salts such as potassium cyanide (KCN) or sodium cyanide (NaCN) can be used in slightly acidic conditions to generate the necessary nucleophile. chemistrysteps.comlibretexts.org The equilibrium of the reaction is influenced by the structure of the carbonyl compound; aldehydes and unhindered ketones generally favor the formation of cyanohydrins, while sterically hindered ketones may result in poor yields. jove.comorgoreview.com For instance, the reaction of 2-pentanone, an unhindered ketone, gives a high yield of the corresponding cyanohydrin, whereas the hindered 2,4-dimethyl-3-pentanone (B156899) yields very little product. orgoreview.com

Challenges in Stereoselective Synthesis of Tertiary Alpha-Hydroxynitriles

The synthesis of tertiary α-hydroxynitriles, such as (R)-2-Hydroxy-2-methyl-heptanenitrile, introduces a significant challenge: the control of stereochemistry at the newly formed chiral center. libretexts.org When a nucleophile adds to a prochiral ketone, a new stereocenter is created. libretexts.org In the absence of a chiral influence, the reaction will produce a racemic mixture of both enantiomers (R and S) in equal amounts. libretexts.org

Achieving stereoselectivity in the synthesis of tertiary alcohols and their derivatives is a considerable hurdle in organic synthesis. nih.gov The direct α-hydroxylation of simple ketones to form chiral tertiary alcohols is not always efficient. nih.gov The steric hindrance around the tertiary carbon being formed can impede the reaction, and controlling the facial selectivity of the nucleophilic attack on the ketone is difficult without a guiding chiral element. orgoreview.comnih.gov

Asymmetric Synthesis of this compound

To overcome the challenge of stereoselectivity, asymmetric synthesis methods are employed. These strategies aim to produce a single enantiomer of the desired product. wordpress.com

Chiral Auxiliary-Mediated Asymmetric Hydrocyanation

One powerful method for achieving asymmetric synthesis is the use of a chiral auxiliary. wordpress.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to control the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A variety of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis. researchgate.net Many are derived from readily available and inexpensive natural products like amino acids or sugars. wordpress.comresearchgate.net For the synthesis of chiral α-hydroxynitriles, a chiral auxiliary can be attached to the ketone substrate. This chiral auxiliary then directs the incoming cyanide nucleophile to attack one face of the carbonyl group preferentially, leading to the formation of one diastereomer in excess. nih.gov

Examples of widely used chiral auxiliaries include oxazolidinones, which are particularly effective in directing aldol (B89426) reactions and alkylations. wikipedia.orgresearchgate.netresearchgate.net Other notable auxiliaries include camphor-derived structures and pseudoephedrine. researchgate.netnih.gov The choice of auxiliary depends on the specific substrate and reaction conditions, and its design is crucial for achieving high levels of stereocontrol. researchgate.net For instance, in the synthesis of chiral aldehydes, chiral amines derived from amino acids like phenylalanine and leucine (B10760876) have been used to create chiral imines, which then undergo stereoselective alkylation. uoa.gr

The effectiveness of a chiral auxiliary lies in its ability to create a diastereomeric transition state that favors the formation of one stereoisomer. bham.ac.uk The chiral auxiliary imposes steric and electronic biases on the molecule, making one pathway for nucleophilic attack significantly more favorable than the other. bham.ac.uk

Several models, such as the Felkin-Anh and Cram chelation models, have been developed to predict and explain the stereochemical outcome of nucleophilic additions to carbonyl compounds bearing a chiral center at the α-position. bham.ac.uk These models consider the steric bulk of the substituents on the chiral auxiliary and their preferred orientation in the transition state to predict which diastereomer will be the major product. bham.ac.uk The diastereoselectivity of the reaction can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. rsc.org For example, in the addition of organometallic reagents to α-keto esters of chiral alcohols, the diastereomeric excess was found to depend on the size of the substituent on the chiral auxiliary and the type of organometallic reagent used. rsc.org

Ultimately, the successful asymmetric synthesis of this compound via a chiral auxiliary-mediated approach would involve the selection of an appropriate chiral auxiliary that can be attached to a precursor ketone. This auxiliary would then guide the hydrocyanation step to produce the desired (R)-enantiomer with high diastereoselectivity. Subsequent removal of the auxiliary would then yield the target molecule in an enantiomerically enriched form.

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral molecules like this compound. This approach utilizes chiral catalysts to control the stereochemical outcome of the reaction, leading to the desired enantiomer in high purity.

Organocatalytic Systems for Enantioselective Hydrocyanation

Organocatalysis has emerged as a vital tool for the asymmetric cyanation of ketones. brandeis.edu Chiral Lewis bases, such as modified cinchona alkaloids, have proven effective in catalyzing the addition of cyanide to prochiral ketones, yielding tertiary cyanohydrin derivatives with high enantioselectivity. brandeis.edu This method is advantageous as it operates under metal-free conditions and demonstrates a broad substrate scope, including the successful cyanation of sterically hindered dialkyl ketones. brandeis.edu The catalyst's chiral pocket, formed by its specific bonding and bulky substituents, plays a crucial role in achieving high enantioselectivity. nih.gov

For instance, the use of a chiral Lewis base catalyst can transform a prochiral ketone into a chiral building block containing a quaternary stereocenter with excellent enantioselectivity, often exceeding 90% enantiomeric excess (ee). brandeis.edu The reaction tolerates various functional groups, including acid-sensitive ones like acetals and ketals. brandeis.edu

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal complexes are widely employed as catalysts in asymmetric synthesis due to their ability to activate substrates and control stereochemistry. nih.gov In the context of synthesizing this compound, transition metal-catalyzed hydrocyanation of the corresponding ketone is a key strategy.

The design of chiral ligands is paramount in transition metal-catalyzed asymmetric reactions. nih.gov The ligand coordinates to the metal center, creating a chiral environment that directs the incoming nucleophile (cyanide) to one face of the ketone, thereby controlling the stereochemical outcome. nih.govnih.gov Ligands such as those derived from TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol) have been explored for their potential in asymmetric cyanation reactions. nih.gov By modifying the steric and electronic properties of the ligand, for instance by introducing bulkier aryl groups, it is possible to fine-tune the catalyst's enantioselectivity. nih.gov The goal is to create a well-defined chiral pocket around the metal's active site that effectively discriminates between the two enantiotopic faces of the prochiral ketone. nih.gov

Beyond the direct coordination of ligands to the metal (the first coordination sphere), non-covalent interactions in the second coordination sphere can significantly influence the catalyst's activity and selectivity. nih.govacs.org Hydrogen bonding is a particularly important interaction in this regard. nih.govacs.orgnih.gov Strategically placed hydrogen bond donors or acceptors on the ligand framework can pre-organize the substrate or stabilize the transition state, leading to enhanced enantioselectivity. nih.govacs.org This control exerted by the second coordination sphere can be as critical as the direct steric and electronic effects of the primary ligands. nih.gov The strength and directionality of these hydrogen bonds are sufficient to impose stereochemical control, yet they are dynamic enough to allow for efficient catalyst turnover. nih.govacs.org

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to afford chiral compounds. brandeis.edursc.org This approach is particularly valuable for the synthesis of enantiopure cyanohydrins. rsc.org

Hydroxynitrile Lyase (HNL)-Mediated Hydrocyanation

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones. researchgate.netnih.gov This biocatalytic method is a well-established and reliable tool for the synthesis of enantiomerically pure cyanohydrins. rsc.org (R)-selective HNLs are readily available and can be employed to produce this compound from 2-heptanone (B89624). rsc.orgnih.gov

The reaction is typically carried out in aqueous or biphasic systems, and the enzyme can be used in its soluble form or immobilized on a solid support to facilitate catalyst recovery and reuse. rsc.orgresearchgate.net HNL-catalyzed hydrocyanation is highly enantioselective and proceeds under mild reaction conditions. researchgate.net The substrate scope of HNLs is broad, accommodating a variety of aliphatic and aromatic carbonyl compounds. researchgate.net

(S)-Hydroxynitrile Lyase from Manihot esculenta and its Applicability

The hydroxynitrile lyase from Manihot esculenta (MeHNL) is an (S)-selective enzyme. ebi.ac.ukwikipedia.org This enzyme belongs to the α/β hydrolase fold family and utilizes a catalytic triad (B1167595) of serine, histidine, and aspartate to facilitate the cyanohydrin formation. wikipedia.org MeHNL has been shown to catalyze the addition of HCN to a range of aliphatic and aromatic aldehydes, as well as methyl ketones. ebi.ac.uk The natural substrate for MeHNL is acetone (B3395972) cyanohydrin. wikipedia.orgnih.gov While MeHNL is (S)-selective, its applicability for producing (R)-cyanohydrins from certain ketones has been explored, particularly through enzyme engineering.

Substrate Specificity and Enantioselectivity of HNLs

The substrate scope of HNLs is a critical factor in their application. While the HNL from Hevea brasiliensis (HbHNL) accepts aliphatic, α,β-unsaturated, aromatic, and heterocyclic aldehydes, the enzyme from Manihot esculenta (MeHNL) also processes methyl ketones. ebi.ac.uk The enantioselectivity of these enzymes is often high, but can be influenced by the substrate structure and reaction conditions.

For MeHNL, research has focused on modifying its substrate specificity through mutagenesis. For instance, substituting the tryptophan at position 128 with a smaller amino acid like alanine (B10760859) (W128A mutant) has been shown to enlarge the active site's entrance channel. nih.govnih.gov This modification facilitates the access of bulkier substrates, leading to increased activity for compounds like 3-phenoxybenzaldehyde. nih.gov While this has been demonstrated for aromatic aldehydes, the effect on aliphatic ketones is less pronounced. nih.gov

Table 1: Substrate Specificity of Wild-Type and Mutant MeHNL

| Substrate | Enzyme | Relative Activity (%) |

|---|---|---|

| Acetone cyanohydrin | Wild-Type MeHNL | 100 |

| Acetone cyanohydrin | MeHNL-W128A | ~75 |

| Mandelonitrile | Wild-Type MeHNL | Low |

| Mandelonitrile | MeHNL-W128A | ~9-fold increase |

| 4-Hydroxymandelonitrile | Wild-Type MeHNL | Very Low |

| 4-Hydroxymandelonitrile | MeHNL-W128A | ~450-fold increase |

Data derived from studies on MeHNL mutants. nih.gov

Integration of Enzymatic Steps within Multi-step Chemical Syntheses

The cyanohydrins produced through enzymatic synthesis are valuable intermediates for the creation of more complex molecules. rsc.orgresearchgate.net The dual functionality of cyanohydrins allows for a wide range of follow-up reactions. rsc.org For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the hydroxyl group can be involved in various transformations. youtube.com

A notable application is the synthesis of substituted morpholines, which have applications as therapeutic compounds and agrochemicals. rsc.org This involves a one-pot reduction-transimination-reduction sequence starting from the cyanohydrin. rsc.org

Advanced Synthetic Strategies and Novel Reactivity

Beyond traditional enzymatic methods, other advanced strategies are being developed for the synthesis of cyanohydrins.

Radical Chemistry Approaches to Cyanohydrins

While less common for the direct synthesis of α-hydroxynitriles, radical chemistry offers alternative pathways. A notable example is a photocatalytic method for the direct C(sp³)-H cyanation of various compounds, including complex natural products, under mild conditions. organic-chemistry.org This approach demonstrates excellent functional group tolerance. organic-chemistry.org

Photochemical Methods in Alpha-Hydroxynitrile Synthesis

Photochemical methods represent a growing area in organic synthesis. One such method involves the use of zinc-phthalocyanines as near-infrared photosensitizers for the oxidative cyanation of tertiary amines to produce α-aminonitriles. doi.orgresearchgate.net This process is efficient and can be scaled up using continuous flow conditions. researchgate.net While this method produces α-aminonitriles, subsequent chemical transformations could potentially lead to α-hydroxynitriles.

Continuous Flow Methodologies for Enantioselective Production

Table 2: Comparison of Batch vs. Continuous Flow for HNL-Catalyzed Cyanohydrin Synthesis

| Parameter | Batch Reaction | Continuous Flow Reaction |

|---|---|---|

| Reaction Time | Often long (e.g., 30 hours for 90% conversion) | Short residence times (minutes) |

| Space-Time Yield (STY) | Lower (e.g., ~1 g L⁻¹ h⁻¹ mg_protein⁻¹) | Significantly higher (e.g., 54-71 g L⁻¹ h⁻¹ mg_protein⁻¹) |

| Enantioselectivity (ee) | Can be lower (~40% ee at 90% conversion) | Consistently high (>95% ee at >95% conversion) |

| Process Control | More challenging | Easier to control |

| Catalyst Reusability | Requires separation step | Simplified, catalyst is retained |

Data derived from comparative studies of HNLs in different reactor setups. rsc.org

Mechanistic Investigations of Reactions Involving R 2 Hydroxy 2 Methyl Heptanenitrile

Reaction Mechanism Elucidation in Hydrocyanation Processes

The primary synthetic route to (R)-2-Hydroxy-2-methyl-heptanenitrile is through the hydrocyanation of the corresponding ketone, 2-octanone (B155638). This reaction involves the addition of a cyanide group to the carbonyl carbon. The mechanism can be complex, often requiring catalysts to proceed efficiently and stereoselectively. wiley.comtue.nl The development of transfer hydrocyanation methods, which avoid the direct use of highly toxic hydrogen cyanide gas, has been a significant area of research. wiley.comacs.org

Achieving the desired (R)-configuration in the hydrocyanation of 2-octanone requires a chiral catalyst that can differentiate between the two prochiral faces of the carbonyl group. Both metal-based and organocatalytic systems have been developed for the asymmetric hydrocyanation of ketones. nih.govnih.gov

Nickel-based catalysts, often in conjunction with phosphine (B1218219) or phosphite (B83602) ligands, are commonly used for hydrocyanation reactions. wiley.commdpi.com The choice of ligand is critical for controlling regioselectivity and stereoselectivity. acs.org For asymmetric ketone hydrocyanation, chiral ligands create a chiral environment around the metal center, influencing the trajectory of the incoming cyanide nucleophile. Lewis acids can also play a dual role, facilitating the initial oxidative addition of the cyanide source and favoring specific reaction pathways. tue.nl

Organocatalysis presents an alternative, metal-free approach. chemrxiv.org Bifunctional catalysts, such as those combining a primary amine-thiourea scaffold, can utilize H-bond-directing activation and enamine catalysis to achieve high enantioselectivity in reactions with ketones. nih.gov Confined organocatalysts have been shown to be highly effective for the enantioselective cyanosilylation of even small ketones, demonstrating that well-designed chemical catalysts can rival the selectivity of enzymes. nih.gov

Table 1: Catalytic Systems for Asymmetric Hydrocyanation of Ketones

| Catalyst Type | Ligand/Catalyst Example | Reagent | Key Mechanistic Feature | Typical Selectivity |

|---|---|---|---|---|

| Nickel-based | Ni(COD)₂ / dppb | HCN / Lewis Acid | Ligand-controlled regioselectivity; Lewis acid activation. wiley.commdpi.com | High for linear products in alkene hydrocyanation. mdpi.com |

| Ruthenium-based | RuCl₂[(S)-binap][(S,S)-dpen] | H₂ / HCN source | Concerted six-membered transition state involving metal-ligand cooperation. nih.gov | High enantioselectivity for various ketones. nih.gov |

| Organocatalyst | Primary amine-thiourea | Dehydroalanine derivatives | Bifunctional activation via H-bonding and enamine formation. nih.gov | High dr and ee for cyclic ketones. nih.gov |

| Confined Organocatalyst | - | TMSCN | Confined active site mimics enzyme "lock-and-key" principle. nih.gov | Excellent e.r. (e.g., 98:2) for challenging ketones. nih.gov |

This table presents generalized data for asymmetric ketone hydrocyanation to illustrate the principles applicable to 2-octanone.

The stereochemical outcome of the asymmetric hydrocyanation of 2-octanone is determined by the relative energies of the diastereomeric transition states. In metal-catalyzed reactions, such as those using ruthenium-diamine catalysts for asymmetric hydrogenation (a related transformation), a pericyclic six-membered transition state is often proposed. nih.gov In this model, the catalyst's Hδ+–Nδ−–Ruδ+–Hδ− framework interacts with the Cδ+=Oδ− dipole of the ketone, leading to a highly organized, low-energy transition state that dictates the stereochemistry of the product. nih.gov

For organocatalyzed reactions, for instance using proline, the transition state can involve a complex cyclic structure stabilized by hydrogen bonds. youtube.com It is proposed that a bifunctional catalyst can activate the electrophilic ketone and orient the nucleophile through a well-defined transition state, such as a 6,5-bicyclic ring system, where steric interactions are minimized in the favored pathway. youtube.com Computational studies, such as Density Functional Theory (DFT), are crucial for elucidating these complex transition states and understanding the origins of enantioselectivity. mdpi.com

Mechanistic Aspects of Enzymatic Transformations

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible cleavage and synthesis of cyanohydrins. acs.orgnih.gov They offer a highly efficient and stereoselective route to chiral cyanohydrins like this compound from 2-octanone and a cyanide source. acs.org HNLs are classified based on their stereopreference, with (R)-selective HNLs being essential for the synthesis of the target compound. wikipedia.org

(R)-selective HNLs, such as those from the plant Arabidopsis thaliana (AtHNL) or the millipede Chamberlinius hualienensis (ChuaHNL), belong to different protein superfamilies and employ distinct catalytic mechanisms. wikipedia.orgnih.gov

In HNLs from the α/β-hydrolase fold superfamily, a catalytic triad (B1167595) of Ser-His-Asp is typically present. nih.govwikipedia.org However, unlike in esterases, the serine residue in HNLs often acts as a base to deprotonate the substrate's hydroxyl group during the cleavage reaction. nih.gov For the synthesis reaction, the mechanism involves the precise positioning of the 2-octanone substrate and the cyanide ion within the active site. The incoming ketone is activated by hydrogen bonding to specific residues (e.g., Ser80 and Thr11 in Hb-HNL, an S-selective HNL). nih.gov The cyanide ion is then deprotonated by a basic residue (e.g., His235), facilitated by the proximity of a positively charged residue (e.g., Lys236), which stabilizes the resulting cyanide anion for nucleophilic attack on the carbonyl carbon. nih.govebi.ac.uk

In the lipocalin superfamily HNL from the millipede, a proposed mechanism involves specific arginine and lysine (B10760008) residues. Docking models suggest that for the cleavage of (R)-mandelonitrile, the hydroxyl group forms hydrogen bonds with Arg38 and Lys117, while the nitrile group interacts with Arg38 and Tyr103. In the synthesis direction, Lys117 is proposed to act as a base to deprotonate hydrogen cyanide, while Arg38 acts as an acid to protonate the carbonyl oxygen of the ketone, thereby facilitating the nucleophilic attack. nih.gov

Table 2: Key Active Site Residues in Hydroxynitrile Lyases and Their Proposed Roles

| Enzyme Family | Key Residues | Proposed Role in Synthesis | Reference |

|---|---|---|---|

| α/β-Hydrolase Fold | Catalytic Triad (Ser-His-Asp) | His acts as a base to deprotonate HCN. Ser and other residues position the ketone substrate via H-bonds. | nih.govebi.ac.uk |

| Lysine (e.g., Lys236 in HbHNL) | Stabilizes the cyanide anion and modulates the pKa of the catalytic histidine. | nih.govebi.ac.uk | |

| Threonine (e.g., Thr11 in HbHNL) | Positions the substrate and blocks a potential oxyanion hole, preventing esterase activity. | wikipedia.orgnih.gov | |

| Lipocalin Superfamily (ChuaHNL) | Lysine (e.g., Lys117) | Acts as a general base to deprotonate HCN. | nih.gov |

| Arginine (e.g., Arg38) | Acts as a general acid to protonate the ketone's carbonyl oxygen and orients the substrate. | nih.gov |

The high stereoselectivity of HNLs stems from the rigid and precisely organized architecture of their active sites, which forces the substrate and nucleophile into a specific orientation for attack, following a "lock-and-key" model. nih.gov This ensures that the cyanide ion attacks a specific prochiral face of the 2-octanone carbonyl group, leading to the preferential formation of the (R)-enantiomer.

Protein engineering has emerged as a powerful tool to improve the catalytic properties of HNLs, including their efficiency, stability, and selectivity. acs.orgnih.gov By performing site-directed mutagenesis on residues within the active site, it is possible to alter substrate specificity and even invert enantioselectivity. nih.gov For example, engineering the active site of Arabidopsis thaliana HNL (AtHNL) by mutating key residues like Phe179 has been shown to significantly increase selectivity for alternative reactions. nih.gov Molecular docking and dynamics simulations are often used to provide insights into the molecular basis of improved enantioselectivity in engineered variants, guiding the rational design of more efficient biocatalysts. nih.gov Such engineering efforts could be applied to an (R)-selective HNL to enhance its activity and selectivity towards the synthesis of this compound.

Intramolecular Cyclization and Rearrangement Pathways

Under certain conditions, δ-hydroxynitriles like this compound can undergo intramolecular reactions. The specific pathway followed is highly dependent on the reagents and reaction conditions. nih.govacs.org

Studies on bicyclic δ-hydroxynitriles promoted by triflic anhydride (B1165640) have shown two competing cyclization pathways. acs.orgacs.org

Enone Formation: This pathway begins with an elimination reaction to generate an unsaturated nitrile intermediate. This is followed by an intramolecular addition of the carbon-carbon double bond to the activated cyano group, ultimately yielding a ring-fused enone. acs.org

Cyclic Imidate Formation (Pinner-type Cyclization): In this pathway, the hydroxyl group directly attacks the activated nitrile group. This Pinner-type cyclization results in the formation of a cyclic imidate. nih.govacs.org

Theoretical calculations suggest that conformational effects play a key role in determining which pathway is favored. For instance, factors that hinder the initial elimination or the subsequent cyclization of the alkene can make the competing Pinner-type cyclization the dominant pathway. acs.org Therefore, subjecting this compound to conditions like treatment with triflic anhydride could potentially lead to the formation of a substituted cyclopentenone or a six-membered cyclic imidate, depending on the kinetic and thermodynamic favorability of the respective transition states. The cyclization of a hydroxy acid to a lactone is another related intramolecular process, typically involving the nucleophilic attack of the hydroxyl group on the carboxylic acid carbonyl. youtube.com

Table 3: Potential Products from Intramolecular Reactions of this compound

| Reagent/Condition | Proposed Intermediate | Reaction Pathway | Potential Product Class | Reference |

|---|---|---|---|---|

| Triflic Anhydride | Unsaturated nitrile | Elimination followed by C=C addition to activated nitrile | Substituted Cyclopentenone | nih.govacs.org |

| Triflic Anhydride | Activated nitrile | Direct nucleophilic attack of hydroxyl group on activated nitrile | Six-membered Cyclic Imidate | nih.govacs.org |

Reaction Kinetics and Thermodynamics Studies

The formation of this compound, a cyanohydrin, proceeds via the nucleophilic addition of a cyanide ion to the carbonyl group of 2-heptanone (B89624). This reaction is known to be reversible. wikipedia.orgopenstax.org The position of the equilibrium is influenced by several factors, including the structure of the carbonyl compound. chempedia.infoorgoreview.com Generally, ketones establish equilibrium more slowly and may have less favorable equilibrium constants for cyanohydrin formation compared to aldehydes, a factor attributed to the increased steric hindrance and electronic stabilization of the ketone carbonyl group. openstax.orgorgoreview.com

The reaction is typically base-catalyzed, as the cyanide ion (CN⁻) is a more potent nucleophile than hydrocyanic acid (HCN). chemistrysteps.compressbooks.pub The mechanism involves the attack of the cyanide ion on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated to yield the cyanohydrin. chemistrysteps.com In the context of synthesizing the (R)-enantiomer specifically, an asymmetric synthesis approach would be necessary, often employing a chiral catalyst to direct the stereochemical outcome. wikipedia.org

Due to the absence of specific research findings for this compound, no data tables for its reaction kinetics or thermodynamics can be provided at this time. Further empirical research would be required to determine these specific parameters.

Stereochemical Aspects and Chiral Control in R 2 Hydroxy 2 Methyl Heptanenitrile Synthesis

Principles of Asymmetric Induction

Diastereoselectivity in Auxiliary-Controlled Reactions

One established method for controlling stereochemistry involves the use of a chiral auxiliary. This technique involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemistry of a subsequent reaction before being removed. numberanalytics.comnumberanalytics.com The auxiliary creates a chiral environment that makes the two faces of the prochiral center (the carbonyl carbon of 2-heptanone) diastereotopic.

The mechanism relies on the chiral auxiliary sterically hindering one face of the molecule, forcing the incoming reagent (e.g., a cyanide nucleophile) to attack from the less hindered face. numberanalytics.com For example, a prochiral ketone can be converted into a chiral imine or enamine using a chiral amine derived from natural sources like amino acids. The subsequent addition of the cyanide source is then directed by the bulky groups of the auxiliary. Evans oxazolidinones are a prominent class of chiral auxiliaries, often used to direct alkylations and aldol (B89426) reactions with high diastereoselectivity. researchgate.netwilliams.edu After the cyanide addition, the auxiliary is cleaved to yield the enantiomerically enriched hydroxynitrile. williams.edu The effectiveness of the auxiliary is determined by its ability to create a significant energy difference between the transition states leading to the different diastereomers. numberanalytics.com

Table 1: Representative Diastereoselective Reactions Using Chiral Auxiliaries This table illustrates typical results for auxiliary-controlled additions to carbonyl compounds, demonstrating the principle as specific data for 2-heptanone (B89624) is not broadly published.

| Chiral Auxiliary Type | Reaction Type | Typical Substrate | Typical Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Evans Oxazolidinone | Aldol Reaction | N-Acyl Imide | >99:1 | researchgate.net |

| Pseudoephedrine Amide | Alkylation | Amide | >95:5 | |

| Camphorsultam | Diels-Alder | N-Acrolyl Derivative | >98:2 |

Enantioselectivity in Catalytic Processes

Catalytic enantioselective processes are often more efficient as they require only a small amount of a chiral catalyst to generate a large quantity of the desired enantiomeric product. For the synthesis of (R)-2-Hydroxy-2-methyl-heptanenitrile, this involves the addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to 2-heptanone in the presence of a chiral catalyst.

Various catalytic systems have been developed for the asymmetric cyanation of ketones. brandeis.edu These can be broadly categorized into chiral metal-based Lewis acid catalysts and metal-free organocatalysts. For instance, chiral Lewis bases derived from cinchona alkaloids have been shown to effectively catalyze the cyanation of dialkyl ketones. brandeis.edu In one study, a modified cinchona alkaloid catalyst promoted the reaction of 2-heptanone with methyl cyanoformate, yielding the corresponding cyanohydrin carbonate with high enantioselectivity. brandeis.edu Another approach utilizes chiral imidodiphosphoric acid (IDPi) catalysts for the organocatalytic cyanosilylation of ketones. nih.gov These catalysts activate the ketone towards nucleophilic attack by TMSCN, with the chiral environment of the catalyst directing the stereochemical outcome. nih.gov

Table 2: Examples of Catalytic Enantioselective Cyanation of Aliphatic Ketones

| Catalyst Type | Ketone Substrate | Cyanide Source | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Modified Cinchona Alkaloid | 2-Heptanone | NCCO2Me | 91% | brandeis.edu |

| Chiral Imidodiphosphoric Acid (IDPi) | 2-Butanone | TMSCN | High ee reported | nih.gov |

| Chiral Ti(IV)-Salen Complex | Various Aliphatic Ketones | TMSCN | Up to 96% | |

| Chiral (Salen)Al-Cl Complex | α,β-Unsaturated Imides | HCN (from TMSCN) | Up to 97% |

Stereochemical Resolution Techniques

Resolution is a set of techniques used to separate a racemic mixture into its constituent enantiomers. This is often necessary when direct asymmetric synthesis is not feasible or does not provide sufficient enantiopurity.

Kinetic Resolution in Hydroxynitrile Synthesis

Kinetic resolution operates on the principle that two enantiomers react at different rates with a chiral reagent or catalyst. wikipedia.org This difference in reaction rates (k_fast vs. k_slow) allows for the separation of the enantiomers. uni-graz.at For a racemic mixture of 2-hydroxy-2-methyl-heptanenitrile, a chiral catalyst, often an enzyme like a lipase (B570770), can be used to selectively acylate one enantiomer, leaving the other, slower-reacting enantiomer unreacted and thus enantiomerically enriched. wikipedia.org

The efficiency of a kinetic resolution is described by the selectivity factor (s), which is the ratio of the rate constants for the fast- and slow-reacting enantiomers (s = k_fast / k_slow). uni-graz.at A high selectivity factor is necessary to obtain both the product and the remaining starting material with high enantiomeric excess. wikipedia.org For example, lipase from Pseudomonas cepacia (PSL) is widely used for the resolution of alcohols through enantioselective acylation. wikipedia.org While this method is effective, its major drawback is a theoretical maximum yield of only 50% for a single enantiomer. uni-graz.at

Table 3: Illustrative Selectivity Factors in Enzymatic Kinetic Resolution This table provides examples of selectivity factors for the resolution of chiral alcohols and related compounds, as these values are fundamental to the kinetic resolution strategy.

| Enzyme/Catalyst | Substrate Type | Reaction | Typical Selectivity Factor (s) | Reference |

|---|---|---|---|---|

| Lipase from Candida antarctica (CAL-B) | Secondary Alcohols | Transesterification | >50 | researchgate.net |

| Planar-chiral DMAP derivative | β-Hydroxy Esters | Acylation | up to 107 | mdpi.com |

| Jacobsen's Catalyst | Terminal Epoxides | Hydrolytic Opening | >50 | wikipedia.org |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is an advanced technique that overcomes the 50% yield limitation of traditional kinetic resolution. In DKR, the racemic starting material is resolved via a selective reaction of one enantiomer, while the remaining, unwanted enantiomer is continuously racemized back to the racemic mixture in situ. This allows, in principle, for the complete conversion of a racemate into a single, enantiomerically pure product with a theoretical yield of 100%.

For this to be successful, the racemization of the starting material must be faster than, or at least competitive with, the reaction of the faster-reacting enantiomer. This process requires a combination of a racemization catalyst and a stereoselective resolution catalyst that are compatible with each other. For cyanohydrins, the reversible nature of their formation from a ketone and cyanide can be exploited. Under basic conditions, a cyanohydrin can dissociate back to the prochiral ketone, which can then reform the racemic cyanohydrin, effectively enabling racemization. A chemoenzymatic DKR could involve a lipase for the selective acylation of the (R)-enantiomer and a mild base to facilitate the racemization of the remaining (S)-enantiomer.

Stereochemical Analysis and Purity Assessment Methodologies

After synthesis or resolution, it is imperative to accurately determine the stereochemical purity of the this compound product. The primary measure of purity is the enantiomeric excess (e.e.), which quantifies the amount of one enantiomer relative to the other.

The most common and reliable methods for this analysis are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique that uses a chiral stationary phase (CSP). chiralpedia.comscas.co.jp The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus separation into two distinct peaks. chiralpedia.com The ratio of the areas of these peaks directly corresponds to the enantiomeric ratio of the mixture. Various types of CSPs are available, including those based on polysaccharides, cyclodextrins, and proteins. csfarmacie.cz

NMR Spectroscopy with Chiral Solvating or Derivatizing Agents: While standard NMR cannot distinguish between enantiomers, the addition of a chiral auxiliary agent can create a diastereomeric environment. nih.gov

Chiral Solvating Agents (CSAs): These agents, such as derivatives of BINOL or mandelic acid, form transient, non-covalent diastereomeric complexes with the enantiomers. researchgate.netosdd.net This results in separate, distinguishable signals for each enantiomer in the NMR spectrum, allowing for integration and e.e. determination. researchgate.net

Chiral Derivatizing Agents (CDAs): These agents, like Mosher's acid, react covalently with the analyte to form stable diastereomers. nih.gov These diastereomers have distinct NMR spectra, which can be analyzed to determine the enantiomeric purity. This method can also be used to determine the absolute configuration of the product. mdpi.com

Table 4: Methodologies for Stereochemical Purity Assessment

| Method | Principle | Information Obtained | Advantages | Reference |

|---|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Enantiomeric excess (e.e.), enantiomeric ratio. | High accuracy and precision, widely applicable. | chiralpedia.comcsfarmacie.cz |

| NMR with Chiral Solvating Agent (CSA) | Formation of transient diastereomeric complexes with distinct, resolvable NMR signals. | Enantiomeric excess (e.e.). | Rapid analysis, no derivatization required. | nih.govresearchgate.net |

| NMR with Chiral Derivatizing Agent (CDA) | Covalent formation of stable diastereomers with distinct NMR spectra. | Enantiomeric excess (e.e.), can be used for absolute configuration assignment. | Provides stable compounds for analysis. | mdpi.comnih.gov |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their separation. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for determining the enantiomeric excess of chiral compounds like this compound.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used method for the direct enantiomeric separation of cyanohydrins and related alcohol derivatives. The success of the separation is highly dependent on the choice of the chiral stationary phase and the mobile phase composition. nih.govchrom-china.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a broad range of racemic compounds, including those with hydroxyl and nitrile functionalities. mdpi.com These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing. researchgate.net

For a tertiary alcohol like this compound, a normal phase or polar organic mode of separation is often effective. sigmaaldrich.com The selection of the mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for optimizing the separation. The relative strengths of the interactions between the enantiomers and the CSP can be modulated by adjusting the mobile phase composition, thereby influencing the retention times and resolution.

Another approach in HPLC is the indirect method, where the enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase. nih.govnih.gov

Table 1: Representative Chiral HPLC Conditions for the Analysis of Aliphatic Hydroxy Nitriles

| Parameter | Description |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers, allowing for accurate determination of enantiomeric excess. |

This table presents a typical starting point for method development based on separations of structurally similar compounds.

Gas Chromatography (GC):

Chiral GC is another powerful technique for determining the enantiomeric excess of volatile compounds. For non-volatile or polar compounds like cyanohydrins, derivatization is often necessary to improve volatility and chromatographic performance. azom.com The hydroxyl group of this compound can be derivatized, for example, by acylation to form an ester. These diastereomeric derivatives can then be separated on a chiral capillary column. nih.gov

Cyclodextrin-based chiral stationary phases are commonly employed in GC for the separation of a wide range of enantiomers. gcms.cz The inclusion of the analyte within the cyclodextrin (B1172386) cavity, along with interactions at the mouth of the cavity, leads to the differential retention of the enantiomers.

Table 2: Representative Chiral GC Conditions for the Analysis of Derivatized Aliphatic Hydroxy Nitriles

| Parameter | Description |

| Derivatization | Acetylation of the hydroxyl group using acetic anhydride (B1165640). |

| Column | Cyclodex-B™ (Permethylated-β-cyclodextrin) |

| Carrier Gas | Helium |

| Temperature Program | Initial temperature of 100 °C, ramped to 180 °C at 2 °C/min. |

| Detector | Flame Ionization Detector (FID) |

| Expected Outcome | Separation of the diastereomeric acetate (B1210297) derivatives, enabling the calculation of the enantiomeric excess of the original cyanohydrin. |

This table illustrates a common derivatization and GC analysis strategy for similar chiral alcohols.

Spectroscopic Methods for Stereoisomer Differentiation (e.g., NMR, IR)

Spectroscopic techniques provide valuable information about the three-dimensional structure of molecules and can be employed to differentiate between stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Standard NMR spectroscopy is inherently unable to distinguish between enantiomers in an achiral solvent. However, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments, leading to separate signals for the enantiomers in the NMR spectrum. nih.govnih.gov This allows for the determination of enantiomeric excess by integrating the corresponding signals.

For a tertiary alcohol like this compound, chiral solvating agents that can form hydrogen bonds with the hydroxyl group are particularly effective. nih.gov Optically active mandelic acid, in the presence of a base like dimethylaminopyridine, has been shown to be an excellent chiral shift reagent for cyanohydrins, leading to baseline separation of the signals of the two enantiomers. rsc.org The interaction between the CSA and the enantiomers forms transient diastereomeric complexes with slightly different magnetic environments, resulting in distinct chemical shifts for corresponding protons.

Table 3: Representative ¹H NMR Analysis with a Chiral Solvating Agent

| Parameter | Description |

| Analyte | Racemic 2-Hydroxy-2-methyl-heptanenitrile |

| Chiral Solvating Agent | (R)-Mandelic Acid and Dimethylaminopyridine |

| Solvent | CDCl₃ |

| Observed Nucleus | ¹H |

| Expected Outcome | Splitting of one or more proton signals (e.g., the methyl group protons or protons on the alkyl chain adjacent to the chiral center) into two distinct sets of peaks, corresponding to the (R) and (S) enantiomers. The ratio of the integrals of these peaks directly reflects the enantiomeric ratio. |

This table provides an example of a common NMR-based method for determining enantiomeric excess in chiral alcohols and cyanohydrins.

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy:

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of 2-Hydroxy-2-methyl-heptanenitrile would show characteristic absorption bands for the hydroxyl (-OH) group (typically a broad band around 3400 cm⁻¹) and the nitrile (-C≡N) group (a sharp band around 2250 cm⁻¹). ucalgary.ca While a standard IR spectrum of a racemic mixture is identical to that of the individual enantiomers, Vibrational Circular Dichroism (VCD) can differentiate between them.

VCD measures the differential absorption of left and right circularly polarized infrared light. ru.nl Enantiomers will produce VCD spectra that are mirror images of each other (i.e., equal in magnitude but opposite in sign). This technique is particularly powerful for determining the absolute configuration of a chiral molecule by comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations. researchgate.net For this compound, the VCD spectrum would provide a unique fingerprint of its three-dimensional structure, allowing for unambiguous confirmation of its absolute stereochemistry.

Applications of R 2 Hydroxy 2 Methyl Heptanenitrile in Advanced Organic Synthesis

A Chiral Keystone for Complex Molecular Construction

The enantiopure nature of (R)-2-Hydroxy-2-methyl-heptanenitrile makes it an ideal starting material for the synthesis of molecules where specific stereochemistry is crucial for their function. researchgate.netsigmaaldrich.com This is particularly relevant in the pharmaceutical and life sciences industries, where the biological activity of a compound is often dictated by its three-dimensional arrangement. nih.gov

A Precursor in the Quest for Novel Pharmaceuticals

Chiral tertiary alcohols and their derivatives are pivotal structural motifs in a multitude of pharmaceutical agents. researchgate.netnih.govrsc.org this compound serves as a readily available chiral pool starting material for the synthesis of such compounds. researchgate.net Its structure provides a foundation for the introduction of further complexity and functionality, enabling the construction of novel drug candidates with high enantiopurity. The synthesis of single-stereoisomer drugs is of paramount importance to ensure target specificity and minimize off-target effects, and chiral building blocks like this compound are instrumental in achieving this goal. nih.gov

An Intermediate in the Assembly of Biologically Active Molecules

Beyond pharmaceuticals, this compound is a valuable intermediate in the production of a diverse range of biologically active molecules. The dual functionality of the molecule allows for a variety of chemical manipulations, leading to the formation of complex natural products and their analogs. researchgate.netnih.gov For instance, the hydroxyl group can be used as a handle for further reactions, while the nitrile group can be transformed into other key functional groups, paving the way for the assembly of intricate molecular frameworks.

A Tool for Crafting Specialty Materials and Chiral Catalysts

The application of this compound extends to the realm of materials science and catalysis. Chiral molecules are increasingly being incorporated into specialty materials to impart unique optical or electronic properties. Furthermore, the development of novel chiral catalysts is a cornerstone of modern asymmetric synthesis. sigmaaldrich.com The stereodefined structure of this compound can be leveraged to create new chiral ligands for metal-catalyzed reactions or to serve as a core component of organocatalysts, driving the selective formation of one enantiomer over the other in a variety of chemical transformations.

Unlocking Synthetic Versatility Through Nitrile Transformations

The nitrile group of this compound is a gateway to a plethora of other important functional groups, significantly expanding its synthetic utility. acs.orgorganic-chemistry.orgchadsprep.comyoutube.com

From Nitrile to Carboxylic Acids and Amides: A Hydrolytic Pathway

The hydrolysis of the nitrile functionality in this compound provides a direct route to the corresponding α-hydroxy carboxylic acid, (R)-2-hydroxy-2-methylheptanoic acid, or the α-hydroxy amide, (R)-2-hydroxy-2-methylheptanamide. acs.orgnih.gov These transformations are typically achieved under acidic or basic conditions and are fundamental in organic synthesis. youtube.com The resulting α-hydroxy acids and amides are themselves valuable building blocks for the synthesis of various compounds, including polyesters and other polymers. Biocatalytic methods, employing nitrilases or nitrile hydratases, offer a milder and often more selective alternative to traditional chemical hydrolysis, allowing for the conversion to proceed under environmentally benign conditions. acs.orgnih.gov

Table 1: Representative Chemical Transformations of the Nitrile Group

| Starting Material | Product | Transformation |

| This compound | (R)-2-Hydroxy-2-methylheptanoic acid | Hydrolysis |

| This compound | (R)-2-Hydroxy-2-methylheptanamide | Partial Hydrolysis |

| This compound | (R)-1-Amino-2-methylheptan-2-ol | Reduction |

This table illustrates the potential transformations of the nitrile group in this compound, leading to other valuable functional groups.

The Reductive Path to Amines

The reduction of the nitrile group in this compound opens up access to chiral β-amino alcohols, specifically (R)-1-amino-2-methylheptan-2-ol. These vicinal amino alcohols are crucial structural motifs in many natural products and pharmaceuticals. acs.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). youtube.com This conversion is significant as it allows for the introduction of a basic nitrogen atom, a key feature in many biologically active compounds. The resulting chiral amino alcohol can serve as a synthon for the preparation of a wide range of derivatives, including ligands for asymmetric catalysis and components of chiral auxiliaries. acs.org

Derivatization of the Hydroxyl Group

The hydroxyl group of this compound is a key handle for synthetic elaboration. Its conversion to esters and ethers not only serves to protect this reactive site during subsequent chemical steps but also allows for the introduction of new functional groups and the modulation of the molecule's reactivity.

Esterification Reactions

The esterification of the tertiary hydroxyl group of α-hydroxy nitriles is a common strategy to introduce an acyl group, which can serve as a protecting group or as a precursor for further transformations. mdpi.com While specific literature on the esterification of this compound is not abundant, the reaction can be effectively carried out using standard acylation conditions. Acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, are typically employed. youtube.comyoutube.com The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction, particularly for sterically hindered tertiary alcohols. youtube.com

For instance, the reaction of a tertiary alcohol with an acyl chloride in the presence of a weak base like pyridine helps to neutralize the hydrogen chloride generated during the reaction, preventing potential side reactions. youtube.com

Table 1: Representative Esterification of Tertiary α-Hydroxy Nitriles

| Acylating Agent | Base | Solvent | Temperature | Yield | Reference |

| Acetyl Chloride | Pyridine | Dichloromethane | Room Temperature | High | youtube.com |

| Benzoyl Chloride | Triethylamine, DMAP | Dichloromethane | 0 °C to Room Temperature | Good to High | youtube.com |

| Pivaloyl Chloride | Pyridine | Toluene | Reflux | Moderate to High | youtube.com |

Note: The yields are general and can vary depending on the specific substrate and reaction conditions.

The resulting esters of this compound can then undergo a variety of subsequent reactions. The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or reduced to an amine, providing access to a wide range of chiral α-hydroxy acids and β-amino alcohols, which are themselves valuable synthetic intermediates. d-nb.info

Etherification and Protection Strategies

The protection of the hydroxyl group as an ether is a fundamental strategy in multi-step synthesis to prevent its unwanted participation in reactions targeting other functional groups. scielo.br Common protecting groups for tertiary alcohols include the methoxymethyl (MOM) ether and various silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS).

Methoxymethyl (MOM) Ether Protection:

The MOM group is typically introduced using methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.com For tertiary alcohols, stronger bases like sodium hydride (NaH) may be necessary to deprotonate the hydroxyl group and facilitate the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org The MOM group is stable to a wide range of reaction conditions, including those involving nucleophiles and reducing agents, but can be readily cleaved under acidic conditions. adichemistry.comorganic-chemistry.org

Table 2: Representative MOM Ether Protection of Tertiary Alcohols

| Reagent | Base | Solvent | Temperature | Yield | Reference |

| MOMCl | DIPEA | Dichloromethane | Room Temperature | Good | adichemistry.com |

| MOMCl | NaH | Tetrahydrofuran | 0 °C to Room Temperature | Good to High | adichemistry.com |

Note: Yields are general and substrate-dependent.

tert-Butyldimethylsilyl (TBDMS) Ether Protection:

Silyl ethers are widely used protecting groups due to their ease of introduction, stability, and selective removal. harvard.edu The TBDMS group is particularly useful for protecting tertiary alcohols due to its steric bulk, which enhances its stability. It is typically introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) in a polar aprotic solvent such as dimethylformamide (DMF). organic-chemistry.org The TBDMS group is robust under many synthetic conditions but can be selectively removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). scielo.br

Table 3: Representative TBDMS Ether Protection of Tertiary Alcohols

| Reagent | Base | Solvent | Temperature | Yield | Reference |

| TBDMSCl | Imidazole | DMF | Room Temperature | High | organic-chemistry.org |

| TBDMSOTf | 2,6-Lutidine | Dichloromethane | 0 °C | High | harvard.edu |

Note: Yields are general and can be influenced by the specific alcohol and reaction conditions.

The strategic choice between different ether protecting groups allows for orthogonal protection strategies, where one protecting group can be selectively removed in the presence of another, a crucial aspect in the synthesis of complex molecules.

Strategic Use in Total Synthesis of Natural Products and Analogues

Chiral cyanohydrins, such as this compound, are powerful precursors in the enantioselective synthesis of a diverse array of natural products and their analogues, including alkaloids, macrolides, and insect pheromones. nih.goviisc.ac.innih.govnih.gov The ability to transform the nitrile and hydroxyl groups into a variety of other functionalities makes them highly versatile chiral building blocks. d-nb.info

While a direct total synthesis employing this compound as a starting material is not prominently featured in readily available literature, the synthetic strategies applied to analogous chiral cyanohydrins highlight its potential. For example, the transformation of chiral cyanohydrins into α-hydroxy acids, β-amino alcohols, and other key intermediates is a common theme in the synthesis of complex natural products. d-nb.infodiva-portal.org

The synthesis of alkaloids, for instance, has utilized chiral cyanohydrin-derived building blocks. rsc.org Similarly, the construction of the complex frameworks of macrolide antibiotics often relies on the assembly of smaller, stereochemically defined fragments, for which chiral cyanohydrins serve as excellent starting points. nih.govnih.gov In the realm of insect pheromone synthesis, the precise stereochemistry of the final product is often crucial for its biological activity, and chiral cyanohydrins provide a reliable route to establishing the required stereocenters. iisc.ac.inrsc.org

The general synthetic utility of chiral cyanohydrins is demonstrated by their conversion to other key functional groups:

Hydrolysis of the nitrile to a carboxylic acid provides access to chiral α-hydroxy acids.

Reduction of the nitrile to a primary amine, followed by further transformations, can lead to chiral β-amino alcohols.

Reaction of the nitrile with organometallic reagents can yield chiral α-hydroxy ketones. organic-chemistry.org

These transformations, applied to the derivatives of this compound, would allow for its incorporation into the synthetic routes of a wide range of target molecules, underscoring its significance as a strategic building block in modern organic synthesis.

Enzymatic and Biocatalytic Approaches to R 2 Hydroxy 2 Methyl Heptanenitrile

Hydroxynitrile Lyases (HNLs) in Asymmetric Cyanohydrin Formation

Hydroxynitrile lyases catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes and ketones. nih.gov This reaction is a cornerstone of cyanogenesis in plants, a defense mechanism that releases toxic HCN upon tissue damage. nih.gov In synthetic chemistry, the reverse reaction is harnessed to produce optically active cyanohydrins, which are valuable building blocks for pharmaceuticals and fine chemicals. acs.org HNLs are classified based on the stereochemistry of the product they form, with (R)-selective and (S)-selective enzymes being readily available. ftb.com.hr

(R)-selective HNLs have been isolated from a variety of plant sources, particularly from the family Rosaceae, genus Prunus. The HNL from bitter almond (Prunus amygdalus, PaHNL) is the most well-known and historically significant, having been used in asymmetric synthesis for over a century. nih.gov Other notable (R)-HNLs have been sourced from Prunus mume (Japanese apricot), Malus domestica (apple), and Eriobotrya japonica (loquat). acs.orgnih.gov

A structurally different class of (R)-HNL has been identified in Arabidopsis thaliana (AtHNL). While the Prunus HNLs are FAD-dependent enzymes belonging to the glucose-methanol-choline (GMC) oxidoreductase superfamily, AtHNL has an α/β-hydrolase fold and does not require a cofactor. nih.govnih.gov This structural diversity is a result of convergent evolution, where different protein scaffolds have evolved to catalyze the same chemical reaction. nih.gov

The general characteristics of these enzymes are optimized for their natural substrates, which are typically aromatic aldehydes like benzaldehyde (for PaHNL) or other specific cyanogenic precursors. nih.gov Their utility in synthesizing aliphatic ketone cyanohydrins such as (R)-2-Hydroxy-2-methyl-heptanenitrile depends on their substrate promiscuity.

Table 1: Selected (R)-Selective Hydroxynitrile Lyases (HNLs) and Their Characteristics

| Enzyme Name | Abbreviation | Source Organism | Enzyme Family | Cofactor |

| Mandelonitrile Lyase | PaHNL | Prunus amygdalus (Almond) | GMC Oxidoreductase | FAD |

| Hydroxynitrile Lyase | AtHNL | Arabidopsis thaliana | α/β-Hydrolase Fold | None |

| Hydroxynitrile Lyase | PmHNL | Prunus mume (Japanese Apricot) | GMC Oxidoreductase | FAD |

The primary limitation in the enzymatic synthesis of this compound is the restricted substrate tolerance of known (R)-HNLs towards ketones. While these enzymes readily accept a wide range of aromatic and aliphatic aldehydes, their activity with ketones is significantly lower and highly dependent on the steric bulk of the substituents. researchgate.net

Research using crude enzyme preparations from almond and apple meal, both sources of (R)-oxynitrilase, has demonstrated a clear trend in reactivity for ketones with the general structure R¹R²C=O. The enzyme's activity is highest when one of the substituents (e.g., R²) is a methyl group, and it drops dramatically when that substituent is larger, such as an ethyl group. researchgate.net For the synthesis of this compound from 2-heptanone (B89624) (where R¹ = n-pentyl, R² = methyl), the enzyme exhibits very low conversion rates. researchgate.net This steric hindrance at the active site poses a major hurdle for efficient synthesis.

The enantioselectivity of the reaction can also be compromised with less ideal substrates. While excellent enantiomeric excess (e.e.) is often achieved for aldehydes, the e.e. values for ketone cyanohydrins can be lower, particularly as the reaction is often much slower, allowing for a competing non-enzymatic background reaction that produces a racemic product. acs.org

Table 2: Substrate Scope of Almond Meal (R)-Oxynitrilase with Various Aliphatic Ketones

| Substrate (Ketone) | R¹ Group | R² Group | Relative Reactivity | Product Enantiopurity (e.e. %) |

| Acetone (B3395972) | Methyl | Methyl | Moderate | Not Applicable (achiral) |

| 2-Butanone | Ethyl | Methyl | Low | Moderate to Good |

| 2-Pentanone | n-Propyl | Methyl | Very Low | Data Not Available |

| 2-Heptanone | n-Pentyl | Methyl | Very Low/Slow researchgate.net | Data Not Available |

| 3-Pentanone | Ethyl | Ethyl | Negligible researchgate.net | Not Applicable |

Data compiled from qualitative and quantitative findings in referenced literature. Specific conversion values for 2-heptanone are not widely reported due to very low reactivity.

To overcome the inherent limitations of wild-type HNLs, researchers are turning to directed evolution and protein engineering. These techniques aim to reshape the enzyme's active site to better accommodate bulky or non-natural substrates like 2-heptanone and to enhance catalytic efficiency. nih.govresearchgate.net

Directed evolution involves generating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening (HTS) to identify mutants with improved properties. nih.gov The development of sensitive and efficient HTS methods is crucial for this process and has been a focus of recent research for HNLs. nih.gov By screening thousands or millions of variants, it is possible to identify enzymes with significantly enhanced activity, stability, or selectivity for a target substrate.

Rational and semi-rational design are alternative approaches that use knowledge of the enzyme's three-dimensional structure to predict beneficial mutations. By identifying amino acid residues that line the active site and create steric hindrance, specific mutations can be introduced to create more space for the substrate. While there are reports of successfully engineering HNLs to improve performance on certain substrates, specific examples of evolving an (R)-HNL for efficient conversion of 2-heptanone are not yet prominent in the literature. This remains a key area for future research to unlock the full potential of biocatalysis for this class of compounds.

Other Biocatalysts in Nitrile Chemistry

Beyond the direct synthesis of the cyanohydrin, other enzymes play a role in the broader field of nitrile chemistry, particularly in the transformation of the nitrile functional group into other valuable moieties like amides or carboxylic acids.

Once this compound is synthesized, the nitrile group can be enzymatically hydrolyzed. Two main classes of enzymes catalyze this transformation:

Nitrilases (EC 3.5.5.1) convert the nitrile directly to a carboxylic acid and ammonia in a single step. wikipedia.org

Nitrile hydratases (EC 4.2.1.84) first convert the nitrile to an amide. This amide can then be further hydrolyzed to a carboxylic acid by an amidase (EC 3.5.1.4). researchgate.net

These enzymatic hydrolyses are performed under mild pH and temperature conditions, which is advantageous for substrates like α-hydroxynitriles that can be unstable under harsh acidic or basic chemical hydrolysis conditions. nih.gov Nitrilases have been successfully used for the hydrolysis of various α-hydroxynitriles, including acetone cyanohydrin and mandelonitrile. nih.govgoogle.com

However, the application of these enzymes to a sterically hindered tertiary α-hydroxynitrile like this compound is not well-documented. The presence of two substituents (methyl and pentyl) in addition to the hydroxyl group on the carbon atom bearing the nitrile may pose a significant challenge for the active sites of known nitrilases and nitrile hydratases. The feasibility of this downstream enzymatic transformation requires further investigation.

Instead of using purified enzymes, biotransformations can be carried out using whole microbial cells, such as recombinant Escherichia coli or yeast (Pichia pastoris), that have been engineered to overexpress a desired enzyme like an HNL. nih.gov This approach offers several advantages, including:

Cost-effectiveness: It eliminates the need for costly and time-consuming enzyme purification.

Cofactor Regeneration: For cofactor-dependent enzymes like PaHNL, the cellular machinery of the host can regenerate the necessary cofactor (e.g., FAD), allowing for sustained catalytic activity. dntb.gov.ua

Enzyme Stability: The enzyme is protected within the cellular environment, which can lead to increased operational stability.

Whole-cell biocatalysts have been effectively used for the reduction of ketones to chiral alcohols and are increasingly being applied to other transformations. nih.gov The synthesis of cyanohydrins from ketones using whole cells expressing an (R)-HNL is a viable strategy. For the synthesis of this compound, this would involve incubating recombinant microbial cells with 2-heptanone and a cyanide source under optimized reaction conditions. While this approach is promising, specific, high-yield examples for this particular substrate are still an area of active development.

Immobilization Techniques for Biocatalysts in the Synthesis of this compound

Common methods for immobilizing enzymes include adsorption, covalent bonding, entrapment, and cross-linking. For HNLs, adsorption onto solid supports like Celite is a widely used and straightforward method. researchgate.netmdpi.com This technique relies on non-covalent interactions between the enzyme and the carrier. Another prevalent approach is the formation of cross-linked enzyme aggregates (CLEAs), which is a carrier-free immobilization method that can result in highly concentrated and stable biocatalyst preparations. nih.gov Encapsulation in polymeric matrices is also a viable option, offering protection to the enzyme from harsh reaction conditions.

The choice of immobilization strategy can significantly influence the performance of the biocatalyst in the synthesis of this compound. Factors such as the nature of the support material, the method of attachment, and the microenvironment of the immobilized enzyme all play a crucial role in the catalytic efficiency, selectivity, and operational stability of the biocatalyst.

Impact on Enzyme Stability and Reusability

A primary driver for enzyme immobilization is the enhancement of its stability and the potential for its reuse over multiple reaction cycles, which is a critical factor for the economic viability of the process. Immobilization can protect the enzyme from denaturation caused by factors such as temperature, pH, and organic solvents. nih.gov The rigidification of the enzyme structure upon immobilization often leads to increased thermal stability.

The reusability of an immobilized biocatalyst is a key performance indicator. For instance, lipases immobilized on modified silica (B1680970) nanoparticles have demonstrated high relative activity even after ten cycles. nih.gov In the context of HNLs, immobilization on supports like Celite has been shown to allow for the recycling of the enzyme for up to ten times with some loss of activity and enantioselectivity observed after several cycles. mdpi.com The stability and reusability of an immobilized HNL for the synthesis of this compound would be expected to follow similar trends, although specific performance would depend on the chosen immobilization technique and reaction conditions.

The following table illustrates the potential impact of different immobilization techniques on the stability and reusability of an (R)-selective HNL, based on data from analogous systems.

| Immobilization Technique | Support Material | Key Advantages | Potential Reusability (No. of Cycles) | Reference |

| Adsorption | Celite R-633 | Simple, mild conditions | 5-10 | mdpi.com |

| Cross-Linked Enzyme Aggregates (CLEA) | None (carrier-free) | High catalyst loading, good stability | >5 | nih.gov |

| Covalent Bonding | Modified Silica Nanoparticles | Strong attachment, reduced leaching | >10 | nih.gov |

| Encapsulation | Polymeric Hydrogel | Protection from harsh environments | Variable, dependent on polymer | researchgate.net |

Reactor Design for Biocatalytic Processes

The design of the reactor is a critical aspect of developing an efficient and scalable biocatalytic process for the production of this compound using immobilized enzymes. The choice of reactor configuration is influenced by factors such as the nature of the immobilized biocatalyst, reaction kinetics, and mass transfer limitations. mdpi.comnih.gov

For processes utilizing immobilized enzymes, packed-bed reactors (PBRs) and continuous stirred-tank reactors (CSTRs) are common choices. mdpi.com PBRs, where the immobilized biocatalyst is packed into a column, are well-suited for continuous operations and can offer high volumetric productivity. nih.gov They allow for a continuous flow of reactants over the stationary catalyst bed, facilitating product removal and minimizing product inhibition. The tight packing of the immobilized enzyme in a PBR can also help to suppress undesired background reactions, leading to higher enantioselectivity. mdpi.com

Microreactors represent another promising avenue for biocatalytic processes, offering advantages such as high surface-to-volume ratios, rapid mass and heat transfer, and precise control over reaction conditions. researchgate.net The use of enzyme-immobilized microreactors could potentially lead to highly efficient and intensified processes for the synthesis of chiral cyanohydrins.

The table below summarizes key characteristics of different reactor types suitable for immobilized enzyme catalysis.

| Reactor Type | Key Features | Advantages for this compound Synthesis | Potential Challenges | Reference |

| Packed-Bed Reactor (PBR) | Stationary catalyst bed, continuous flow | High volumetric productivity, plug-flow characteristics, minimized back-mixing | Potential for pressure drop, channeling | mdpi.comnih.gov |

| Continuous Stirred-Tank Reactor (CSTR) | Uniform mixing, continuous feed and removal | Good temperature and pH control | Lower conversion per unit volume compared to PBRs | mdpi.com |

| Microreactor | High surface-to-volume ratio, precise control | Enhanced mass and heat transfer, process intensification | Scalability can be a concern | researchgate.net |

Based on a comprehensive search for scientific literature, it is not possible to generate the requested article on the "Computational and Theoretical Studies of this compound." The search for specific research pertaining to the quantum chemical calculations, molecular modeling, and prediction of spectroscopic properties for this particular compound did not yield any relevant results.

The instructions require a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. This outline details specific areas of computational chemistry research, including:

Computational and Theoretical Studies of R 2 Hydroxy 2 Methyl Heptanenitrile

Prediction of Spectroscopic Properties

Without published studies or accessible data on these specific topics for (R)-2-Hydroxy-2-methyl-heptanenitrile, any attempt to create the article would result in speculation or the inclusion of information on other compounds, which is explicitly forbidden by the instructions. Therefore, the generation of a factually accurate and detailed article as requested is not feasible at this time due to the absence of the necessary source material.

Chemoinformatics and QSAR Approaches

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in modern chemistry and toxicology. They are employed to predict the physicochemical properties, biological activities, and toxicological profiles of chemical compounds, thereby streamlining the research and development process and reducing the reliance on extensive experimental testing. While specific, in-depth chemoinformatic and QSAR analyses for this compound are not extensively documented in publicly available literature, this section will outline the theoretical framework and methodologies that would be applied to this compound, based on studies of analogous aliphatic nitriles and cyanohydrins.

Chemoinformatics involves the use of computational methods to analyze chemical information. For this compound, this would begin with the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be categorized into several groups, including constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies).

A selection of calculated chemoinformatic properties for this compound and a structurally similar compound, (R)-2-hydroxy-2-methyl-hexanenitrile, are presented below to illustrate the types of data generated in such studies.

Table 1: Calculated Physicochemical Properties

| Property | This compound | (R)-2-hydroxy-2-methyl-hexanenitrile |

|---|---|---|

| Molecular Formula | C8H15NO | C7H13NO |

| Molecular Weight | 141.21 g/mol | 127.18 g/mol |

| LogP (octanol-water partition coefficient) | 1.9 (Predicted) | 1.45 (Predicted) |

| Topological Polar Surface Area (TPSA) | 44.02 Ų | 44.02 Ų |

| Number of Hydrogen Bond Donors | 1 | 1 |

| Number of Hydrogen Bond Acceptors | 2 | 2 |

| Rotatable Bond Count | 5 | 4 |

This table is interactive. Users can sort the data by clicking on the column headers.

QSAR modeling builds upon these chemoinformatic descriptors to establish a mathematical relationship between the chemical structure and a specific biological activity or property. The fundamental principle of QSAR is that the structure of a molecule dictates its activity. A general QSAR model can be represented by the equation:

Activity = f(molecular descriptors)

The development of a robust QSAR model involves several key steps:

Data Set Curation: A dataset of compounds with known activities (e.g., toxicity, receptor binding affinity) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like k-Nearest Neighbors (kNN) and Support Vector Machines (SVM), are used to build a model that correlates the descriptors with the observed activity.

Model Validation: The model's predictive power is rigorously assessed using internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds. Adherence to principles such as the OECD guidelines for QSAR model validation is crucial for regulatory acceptance.

For a compound like this compound, a QSAR study might aim to predict its toxicity. Based on studies of other aliphatic nitriles, relevant descriptors would likely include those related to hydrophobicity (LogP), molecular size, and electronic properties that influence its metabolic fate, such as the potential for cyanide release.

| Physicochemical | LogP, Molar Refractivity | Describes hydrophobicity and polarizability, which influence absorption and distribution. |

This table is interactive. Users can sort the data by clicking on the column headers.

Q & A

Q. What safety protocols are recommended for handling (R)-2-Hydroxy-2-methyl-heptanenitrile in laboratory settings?

Methodological Answer: